

A Comparative Review of the Pharmacokinetics of Oxmetidine and Ranitidine

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a detailed comparison of the pharmacokinetic profiles of two histamine H2-receptor antagonists, **Oxmetidine** and ranitidine. While both drugs serve to reduce gastric acid secretion, their absorption, distribution, metabolism, and excretion within the body exhibit notable differences. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of these two compounds.

Pharmacokinetic Parameter Comparison

The following table summarizes the key pharmacokinetic parameters for **Oxmetidine** and ranitidine, compiled from various clinical studies.



Pharmacokinetic Parameter	Oxmetidine	Ranitidine
Bioavailability	~70% (oral)[1]	~50% (oral)[2][3][4]
Time to Peak Plasma Concentration (Tmax)	45 - 210 minutes (oral, often with two maxima)[1]	1 - 3 hours (oral)
Elimination Half-life (t½)	~3.0 hours (intravenous)	~2-3 hours (oral), slightly shorter after intravenous administration
Volume of Distribution (Vd)	~0.7 L/kg (intravenous)	~1.4 L/kg
Total Plasma Clearance	~12.3 L/h (intravenous)	~600 mL/min
Renal Clearance	~0.7 L/h (intravenous)	~410 mL/min
Protein Binding	Not specified in available results	~15%
Major Route of Elimination	Primarily hepatic metabolism	Renal excretion and hepatic metabolism
Urinary Excretion (unchanged drug)	~6% (intravenous), ~3% (oral)	~30% (oral)

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. A general overview of the experimental protocols is provided below.

Determination of Pharmacokinetic Parameters

A study on the pharmacokinetics of **Oxmetidine** involved the administration of single intravenous (100 mg) and oral (200 mg) doses to 11 patients with peptic ulcer disease. Plasma concentrations and urinary excretion of **Oxmetidine** were subsequently measured to determine its pharmacokinetic profile.

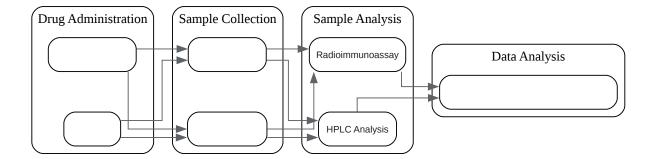




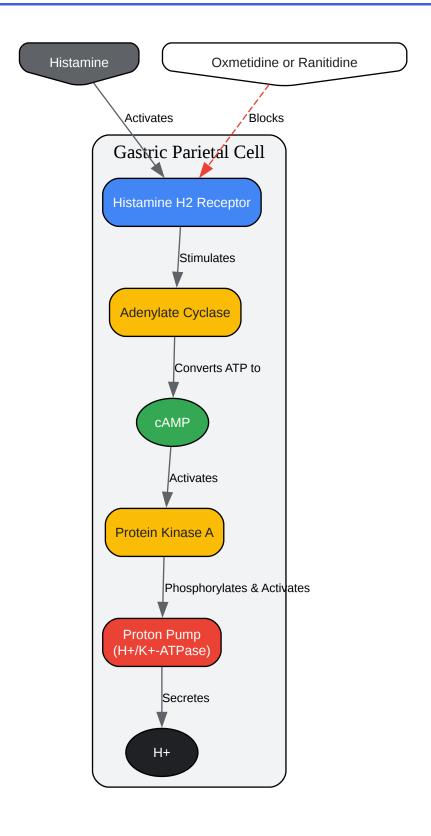


For ranitidine, pharmacokinetic parameters have been established through various studies involving both oral and intravenous administration. High-performance liquid chromatography (HPLC) and radioimmunoassay are the common methods used to measure ranitidine concentrations in plasma and urine. Following administration, blood and urine samples are collected at various time points to construct plasma concentration-time curves and determine the amount of drug excreted.









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- To cite this document: BenchChem. [A Comparative Review of the Pharmacokinetics of Oxmetidine and Ranitidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206817#comparative-pharmacokinetics-of-oxmetidine-and-ranitidine]

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